

Technical Support Center: PF-06463922 (Lorlatinib)

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Compound of Interest		
Compound Name:	PF-05661014	
Cat. No.:	B15585590	Get Quote

A Note on Compound Identification: The compound "**PF-05661014**" as specified in the query does not correspond to a widely known research molecule in publicly available literature. Based on the query's context regarding off-target effects and mitigation strategies for a kinase inhibitor, it is highly probable that this is a typographical error and the intended compound is PF-06463922, also known as Lorlatinib. The following technical support guide is based on the extensive research and clinical data available for PF-06463922, a potent and highly selective ALK and ROS1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of PF-06463922?

PF-06463922 is a highly potent, ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.[1][2] It was designed to be a next-generation inhibitor with significant activity against both wild-type and mutated forms of ALK and ROS1 that confer resistance to other inhibitors like crizotinib.[1][3][4]

Q2: How selective is PF-06463922? Am I likely to encounter significant off-target effects?

PF-06463922 is a highly selective kinase inhibitor.[1][5] In a broad kinase panel screening, it demonstrated over 100-fold selectivity for ROS1 over the majority of 204 kinases tested.[1][5] Unlike the first-generation inhibitor crizotinib, PF-06463922 does not have substantial activity against the MET kinase.[1] While some off-target activity was observed at a high concentration (1 μ M) against a small number of kinases, subsequent potency testing confirmed its high



selectivity for ALK and ROS1.[5] Therefore, at optimized experimental concentrations, significant off-target effects are less likely compared to less selective inhibitors.

Q3: I am observing a cellular phenotype that doesn't seem to be mediated by ALK or ROS1 inhibition. Could this be an off-target effect?

While PF-06463922 is highly selective, off-target effects can never be completely ruled out, especially at higher concentrations. A plateau in the dose-response curve for cell viability in some cell lines has been suggested to be due to its high specificity, where broader spectrum inhibitors like crizotinib might affect other kinases contributing to cell growth.[6] If you suspect an off-target effect, it is crucial to perform validation experiments.

Q4: What are the best practices to minimize and identify off-target effects of PF-06463922 in my experiments?

To ensure your experimental results are due to on-target inhibition of ALK and/or ROS1, consider the following best practices:

- Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the lowest concentration of PF-06463922 that effectively inhibits ALK or ROS1 phosphorylation in your cellular model.[7]
- Employ a Structurally Unrelated Inhibitor: Use another potent and selective ALK/ROS1
 inhibitor with a different chemical scaffold to confirm that the observed phenotype is
 consistent.
- Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drugresistant mutant of your target kinase. If the phenotype is reversed, it is likely an on-target effect.[7]
- Genetic Knockdown: Use siRNA or CRISPR/Cas9 to knock down the expression of ALK or ROS1 and see if this phenocopies the effect of PF-06463922 treatment.[8]

Troubleshooting Guides

Problem: Discrepancy between biochemical (Ki) and cellular (IC50) potency.

Troubleshooting & Optimization

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Possible Cause	Troubleshooting Steps
High Intracellular ATP Concentration	Intracellular ATP levels (mM range) can outcompete ATP-competitive inhibitors like PF-06463922, leading to a higher IC50 in cells compared to biochemical assays which often use lower ATP concentrations. This is an expected observation.
Cellular Efflux Pumps	The compound may be a substrate for efflux pumps like P-glycoprotein (P-gp), reducing its intracellular concentration. Consider using cell lines with low expression of efflux pumps or coadministering a known efflux pump inhibitor as a control experiment.
Poor Cell Permeability	While PF-06463922 is known to be cell-permeable and CNS-penetrant, specific cell types might have unique membrane characteristics.[2] Ensure adequate incubation time for the compound to reach its intracellular target.
Target Not Expressed or Inactive	Confirm the expression and phosphorylation (activity) of ALK or ROS1 in your cell model using Western blotting. If the target is not present or active, the inhibitor will have no effect.

Problem: Partial or incomplete inhibition of cell viability at high concentrations.



Possible Cause	Troubleshooting Steps		
High Specificity of PF-06463922	In some cell lines, viability may be partially dependent on other kinases that are not inhibited by the highly specific PF-06463922.[6] This can result in a plateau in the doseresponse curve.		
Activation of Bypass Signaling Pathways	Prolonged treatment with a kinase inhibitor can sometimes lead to the activation of alternative signaling pathways that promote cell survival. Analyze the phosphorylation status of key nodes in related pathways (e.g., EGFR, MET) after treatment.		
Emergence of Resistance Mutations	While PF-06463922 is potent against many known resistance mutations, novel mutations could potentially arise. If working with long-term cultures, consider sequencing the ALK or ROS1 kinase domain to check for new mutations.		

Quantitative Data Summary

Table 1: Biochemical Potency of PF-06463922 against ALK and ROS1 Kinases

Kinase Target	K _i (nM)	Reference
Wild-type ALK	<0.07	[3]
ALK L1196M	0.7	[9]
ROS1	<0.025	[9]

Table 2: Cellular Potency of PF-06463922 in ALK/ROS1-Driven Cell Lines



Cell Line	Genetic Background	Cellular IC₅₀ (nM) - Viability	Cellular IC₅o (nM) - Phosphorylati on	Reference
HCC78	SLC34A2-ROS1	1.3	-	[1]
BaF3	CD74-ROS1	0.6	-	[1]
H3122	EML4-ALK WT	~10	1.5	[6][10]
H3122	EML4-ALK L1196M	~20	21	[6][10]
H3122	EML4-ALK G1269A	~20	21	[6]
NB-1643	ALK R1275Q	~10	<100	[6]

Key Experimental Protocols

Protocol 1: Assessing On-Target Activity via Western Blot for ALK/ROS1 Phosphorylation

- Cell Culture and Treatment: Plate ALK or ROS1-positive cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-range of PF-06463922 (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2-4 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.



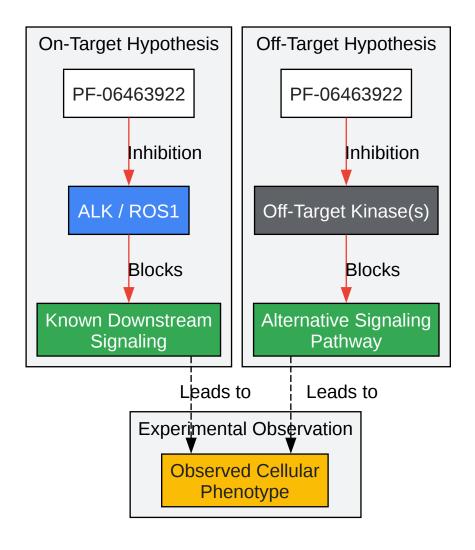
- Incubate with a primary antibody against phospho-ALK (Tyr1604) or phospho-ROS1 (Tyr2274) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Re-probe the membrane for total ALK or ROS1 and a loading control (e.g., GAPDH or β-actin) to confirm equal loading. Quantify the band intensities to determine the inhibition of phosphorylation at different concentrations of PF-06463922.

Protocol 2: Cell Viability Assay

- Cell Plating: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach for 24 hours.[6]
- Compound Treatment: Prepare serial dilutions of PF-06463922 in culture medium and add to the wells. Include a DMSO-only control.
- Incubation: Incubate the plates for 72-120 hours at 37°C and 5% CO₂.[6]
- Viability Measurement: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.[6]
- Data Analysis: Normalize the luminescence readings to the DMSO control and plot the results as a percentage of viability versus log-concentration of the inhibitor. Calculate the IC₅₀ value using a non-linear regression curve fit.

Visualizations

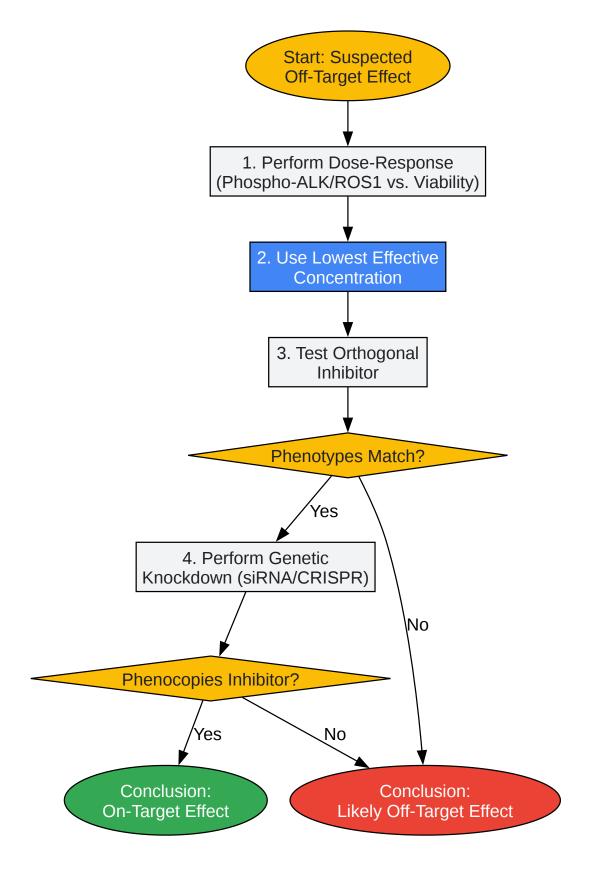




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Caption: Logical workflow for deconvoluting on-target versus off-target effects.





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Caption: Experimental workflow for mitigating and validating off-target effects.



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